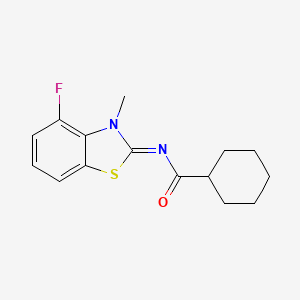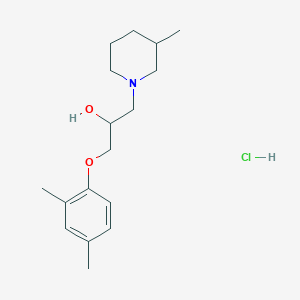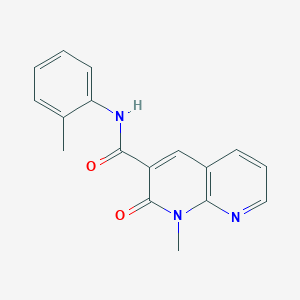
1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on naphthyridine derivatives, including those structurally related to the specified compound, has shown significant potential in the development of new antibacterial agents. For instance, pyridonecarboxylic acids, a category encompassing certain naphthyridine carboxamides, have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated activity against various bacterial pathogens, suggesting their utility in addressing bacterial infections (Egawa et al., 1984).
Antitumor Activity
Several studies have explored the cytotoxic and antitumor properties of naphthyridine derivatives. Research indicates that specific substitutions on the naphthyridine core can lead to compounds with potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. Modifications at different positions on the naphthyridine ring have been investigated to optimize their activity and selectivity towards cancer cells (Deady et al., 2005; Tsuzuki et al., 2004).
Anti-inflammatory Activity
Naphthyridine derivatives have also been evaluated for their anti-inflammatory activities. Through structural modification, researchers have developed compounds that show significant anti-inflammatory effects, potentially useful for treating inflammation-related disorders. These findings suggest the versatility of naphthyridine derivatives in drug development, extending beyond antimicrobial and anticancer applications (Kumar et al., 2009).
Synthesis and Chemical Characterization
The synthetic routes to naphthyridine derivatives, including various carboxamide forms, have been extensively studied. These synthetic strategies enable the production of a wide range of compounds for further biological evaluation. Research into the synthesis and characterization of these compounds provides a foundation for the development of therapeutics with improved efficacy and safety profiles (Shaabani et al., 2009).
Properties
IUPAC Name |
1-methyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-3-4-8-14(11)19-16(21)13-10-12-7-5-9-18-15(12)20(2)17(13)22/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLCDTJTNUJNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)
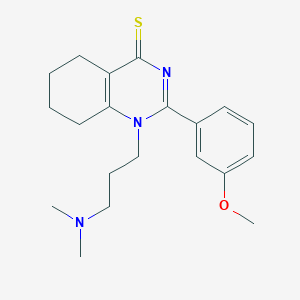
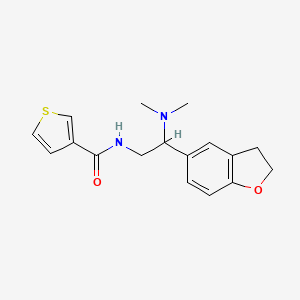
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2747399.png)
![Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747400.png)
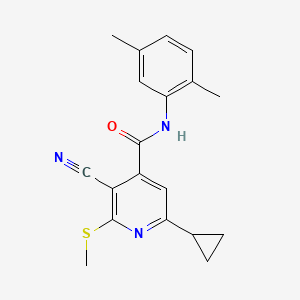
![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747404.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2747406.png)


![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2747414.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2747415.png)
